
(Phenazine-5,10-diyl)bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenazine-5,10-diyl)bis(phenylmethanone) is a chemical compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes a phenazine core with phenylmethanone groups attached at the 5 and 10 positions. This structure imparts specific photoluminescent properties, making it of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of (Phenazine-5,10-diyl)bis(phenylmethanone) typically involves the arylation of phenazine at the 5 and 10 positions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate arylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
(Phenazine-5,10-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phenazine core, leading to changes in its electronic properties.
Substitution: Substitution reactions, particularly at the phenylmethanone groups, can introduce new functional groups, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(Phenazine-5,10-diyl)bis(phenylmethanone) has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and as a fluorescent tracer.
Wirkmechanismus
The mechanism of action of (Phenazine-5,10-diyl)bis(phenylmethanone) involves its interaction with molecular targets through its phenazine core. This interaction can modulate redox states, act as an electron shuttle, and influence cellular signaling pathways. The compound’s photoluminescent properties are due to the close energy levels of its singlet and triplet states, allowing for efficient reverse intersystem crossing .
Vergleich Mit ähnlichen Verbindungen
(Phenazine-5,10-diyl)bis(phenylmethanone) can be compared to other phenazine derivatives such as:
Phenazine-5,10-diyl-dibenzonitrile: Known for its strong thermally activated delayed fluorescence properties.
Phenazine-5,10-diyl-bis([1,1’-biphenyl]-4-carbonitrile): Exhibits conventional fluorescence with different photophysical properties.
Phenazine-1-carboxylic acid: Known for its antimicrobial properties and use in medicinal chemistry
Eigenschaften
CAS-Nummer |
90907-13-4 |
|---|---|
Molekularformel |
C26H18N2O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(10-benzoylphenazin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C26H18N2O2/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)28(24-18-10-8-16-22(24)27)26(30)20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
VOXXEWKURCJZJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N(C4=CC=CC=C42)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
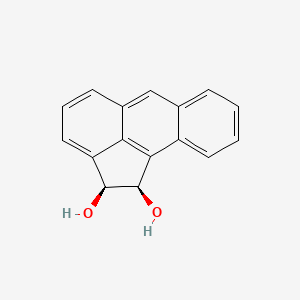

![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)
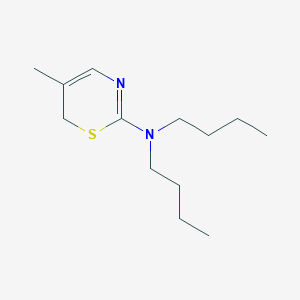

![Silane, triethoxy[(1Z)-2-phenylethenyl]-](/img/structure/B14374056.png)

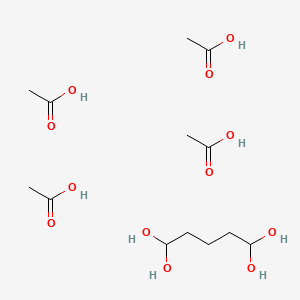
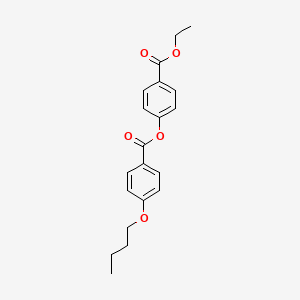
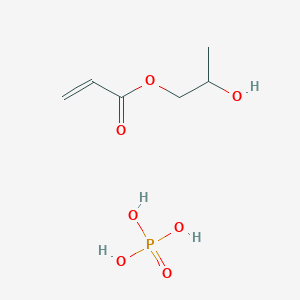
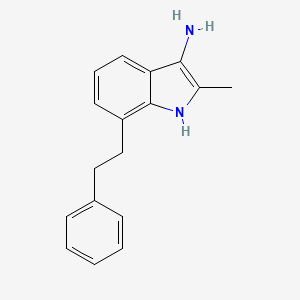
![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)
